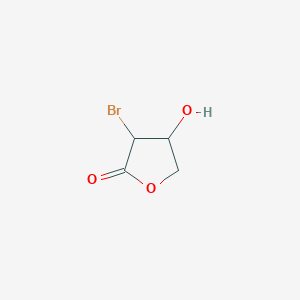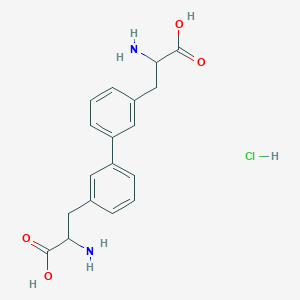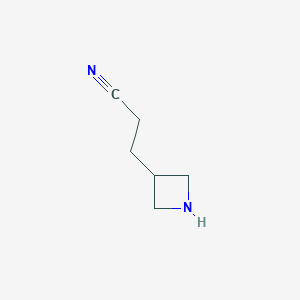
(2R)-2-methylazetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-methylazetidin-3-ol: is a chiral compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-methylazetidin-3-ol can be achieved through several methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For example, the reaction of ®-2-amino-1-propanol with a suitable electrophile can lead to the formation of the azetidine ring. The reaction conditions typically involve the use of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of chiral catalysts or auxiliaries can also be employed to achieve the desired enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions: (2R)-2-methylazetidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of (2R)-2-methylazetidin-3-one.
Reduction: Formation of (2R)-2-methylazetidin-3-amine.
Substitution: Formation of (2R)-2-methylazetidin-3-halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (2R)-2-methylazetidin-3-ol is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a chiral ligand in the study of enzyme mechanisms and protein-ligand interactions.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2R)-2-methylazetidin-3-ol involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may act as an inhibitor or modulator of enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
(2S)-2-methylazetidin-3-ol: The enantiomer of (2R)-2-methylazetidin-3-ol, with different stereochemistry.
(2R)-2-ethylazetidin-3-ol: A similar compound with an ethyl group instead of a methyl group.
(2R)-2-methylazetidin-3-one: The oxidized form of this compound.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both a hydroxyl group and an azetidine ring. This combination of features makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C4H9NO |
|---|---|
Peso molecular |
87.12 g/mol |
Nombre IUPAC |
(2R)-2-methylazetidin-3-ol |
InChI |
InChI=1S/C4H9NO/c1-3-4(6)2-5-3/h3-6H,2H2,1H3/t3-,4?/m1/s1 |
Clave InChI |
QIFJASJJDSEUFV-SYPWQXSBSA-N |
SMILES isomérico |
C[C@@H]1C(CN1)O |
SMILES canónico |
CC1C(CN1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methoxy-2-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12272889.png)
![(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol](/img/structure/B12272902.png)

![4-bromo-1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12272916.png)


![2-fluoro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B12272924.png)
![N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine;sulfuric acid](/img/structure/B12272935.png)
![1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B12272940.png)
![(2Z)-2-[(3,4-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B12272941.png)
![9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester](/img/structure/B12272943.png)

![6-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole](/img/structure/B12272947.png)
![4-chloro-1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12272959.png)
